Product packaging for 6-phenylphenanthridine(Cat. No.:CAS No. 2720-93-6)

6-phenylphenanthridine

Cat. No.: B3050595
CAS No.: 2720-93-6
M. Wt: 255.3 g/mol
InChI Key: XXWONCALJGBUFK-UHFFFAOYSA-N
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Description

6-Phenylphenanthridine is a heterocyclic aromatic compound that serves as a fundamental structural motif in medicinal chemistry and biochemistry research. Its planar, polyaromatic structure makes it an excellent scaffold for studying intercalation with double-stranded DNA . This core structure is found in compounds with significant research value, including 3,8-diamino-6-phenylphenanthridine (DAPP), which functions as an affinity chromatography ligand for the highly specific purification of supercoiled plasmid DNA (pDNA) . The binding of such derivatives to DNA is strongly influenced by pH, with the protonated form exhibiting enhanced Coulombic interaction with the negatively charged DNA backbone . Beyond its applications in bioseparation, the phenanthridinone skeleton, to which it is related, is widely investigated for its pharmacological properties. These include potential as an inhibitor of enzymes like poly(ADP-ribose) polymerase (PARP) , and demonstrated in vitro antibacterial and anticancer activities . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13N B3050595 6-phenylphenanthridine CAS No. 2720-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylphenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWONCALJGBUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181675
Record name Phenanthridine, 6-phenyl-
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Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2720-93-6
Record name Phenanthridine, 6-phenyl-
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Record name NSC40941
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthridine, 6-phenyl-
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Synthetic Methodologies for 6 Phenylphenanthridine and Its Derivatives

Classical and Early Synthetic Approaches to the Phenanthridine (B189435) System

The foundational methods for constructing the phenanthridine ring system often required harsh reaction conditions. These early approaches, however, laid the groundwork for the development of more sophisticated and milder synthetic routes.

Pyrolysis-Based Condensation Reactions (e.g., Pictet-Ankersmit)

The first synthesis of phenanthridine was reported by Amé Pictet and H. J. Ankersmit in 1891, which involved the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778) at high temperatures. nih.govsciencevision.orgchemicalbook.com A variation of this, known as the Pictet-Hubert reaction, involves the dehydration of acyl-o-xenylamines at high temperatures using zinc chloride. sciencevision.org These methods, while historically significant, are often limited by low yields and harsh conditions. sciencevision.orgelectronicsandbooks.com

Dehydrative Ring-Closure Methods (e.g., Morgan-Walls)

A significant improvement in phenanthridine synthesis was the Morgan-Walls reaction, which involves the cyclization of N-acyl-2-aminobiphenyls. nih.govsciencevision.org This reaction is typically carried out using phosphorus oxychloride in a high-boiling solvent like nitrobenzene (B124822). nih.govsciencevision.orgelectronicsandbooks.com This method became one of the most common ways to prepare phenanthridines throughout the 20th century. nih.gov More recently, trifluoromethanesulfonic anhydride (B1165640) (Tf2O) has been used to promote the Morgan-Walls reaction, offering a flexible approach to functionalized phenanthridines. thieme-connect.comthieme-connect.com

Radical-Mediated Synthesis of 6-Phenylphenanthridine Architectures

Modern synthetic efforts have increasingly turned towards radical-mediated reactions, which often proceed under milder conditions and offer a high degree of functional group tolerance. These methods have proven particularly effective for the synthesis of 6-substituted phenanthridines, including this compound.

Isonitrile Radical Insertion and Intramolecular Cyclization Pathways

A prominent strategy in radical-based phenanthridine synthesis involves the use of 2-isocyanobiphenyls as starting materials. nih.gov This approach hinges on the addition of a radical species to the isonitrile carbon, which generates a key intermediate that subsequently undergoes intramolecular cyclization to form the phenanthridine core. beilstein-journals.orgnih.govrsc.org This method is versatile, allowing for the introduction of various substituents at the 6-position. beilstein-journals.org

The central feature of the isonitrile insertion pathway is the formation of an imidoyl radical. beilstein-journals.orgnih.govtitech.ac.jpacs.org This reactive intermediate is generated by the addition of a carbon- or heteroatom-based radical to the isonitrile group of a 2-isocyanobiphenyl derivative. beilstein-journals.orgnih.gov The resulting imidoyl radical then undergoes an intramolecular cyclization onto the adjacent aryl ring. beilstein-journals.orgnih.gov Subsequent oxidation and deprotonation steps lead to the aromatic phenanthridine product. nih.govacs.org Various methods have been developed to generate the initial radical species, including the use of photocatalysts, chemical oxidants, and electrochemical initiation. beilstein-journals.orgrsc.org

For instance, the reaction can be initiated by the photoredox-catalyzed generation of radicals from precursors like diaryliodonium salts, arylsulfonyl chlorides, or aryl bromides for the synthesis of 6-arylphenanthridines. beilstein-journals.org Manganese(III) acetate (B1210297) has also been used to generate radicals from organoboron reagents, which then add to the isonitrile. rsc.orgresearchgate.net

The introduction of a trifluoromethyl (CF3) group is of significant interest in medicinal chemistry. Radical trifluoromethylation of 2-isocyanobiphenyls provides an effective route to 6-(trifluoromethyl)phenanthridines. rsc.orgthieme-connect.combeilstein-journals.org In this reaction, a trifluoromethyl radical is generated from a suitable precursor, such as Togni's reagent. rsc.orgbeilstein-journals.org The CF3 radical then adds to the isonitrile, initiating the cascade that forms the phenanthridine ring system. rsc.org This process can be initiated using radical initiators like tetrabutylammonium (B224687) iodide (TBAI) or through electrochemical means, avoiding the need for transition metals. rsc.orgbeilstein-journals.org The reaction is believed to proceed through a radical chain mechanism involving the addition of the CF3 radical to the isonitrile, followed by cyclization and subsequent rearomatization. rsc.orgrsc.org

Homolytic Aromatic Substitution Routes (e.g., via Diarylimines)

Homolytic aromatic substitution (HAS) provides a classical radical-based route to 6-arylphenanthridines starting from readily available diarylimines. beilstein-journals.org In this method, a diarylimine is treated with a radical initiator, such as di(tert-butyl)peroxide, in a high-boiling solvent like chlorobenzene (B131634) at temperatures ranging from 140-150 °C. beilstein-journals.org The reaction is initiated by the abstraction of the imine hydrogen atom by a tert-butoxy (B1229062) radical, which is generated from the thermal decomposition of the peroxide. This abstraction forms an imidoyl radical. The resulting imidoyl radical then undergoes intramolecular cyclization onto one of the aryl rings. The final step is an oxidative aromatization, where another tert-butoxy radical acts as a hydrogen atom abstractor, leading to the formation of the 6-arylphenanthridine. This method generally affords the products in moderate yields. beilstein-journals.org

A related approach, termed base-promoted homolytic aromatic substitution (BHAS), has been developed for the synthesis of 6-aroylated phenanthridines. nih.gov This method utilizes 2-isocyanobiphenyls and aromatic aldehydes as starting materials. The reaction is initiated by a small amount of an iron catalyst (e.g., FeCl3) and uses tert-butyl hydroperoxide (tBuOOH) as the oxidant. This process involves the generation of acyl radicals from the aldehydes, which then add to the isocyanide. The resulting intermediate undergoes an intramolecular BHAS to yield the 6-aroylated phenanthridine. nih.gov

Photochemical Radical Oxidative Cyclization of Aromatic Schiff Bases

The photochemical radical oxidative cyclization of aromatic Schiff bases is a well-established method for synthesizing phenanthridines. mdpi.comnih.gov This reaction typically involves the irradiation of a solution of the Schiff base, such as N-phenylbenzophenone imine, in a solvent like cyclohexane (B81311) using a mercury lamp. mdpi.com The reaction proceeds through the excitation of the Schiff base to a singlet excited state, followed by intersystem crossing to a triplet state. This excited state can then undergo an intramolecular cyclization to form a dihydrophenanthridine intermediate, which is subsequently oxidized to the final phenanthridine product. The presence of an oxidizing agent, such as dissolved oxygen or iodine, is often necessary for the final aromatization step. To prevent the formation of hydrogenation byproducts, a radical scavenger like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) can be added, which often leads to an increased yield of the desired phenanthridine. mdpi.comnih.gov

For example, the irradiation of N-phenylbenzophenone imine in cyclohexane for an extended period can yield this compound in a moderate isolated yield of 46%. mdpi.com The efficiency of this process can be significantly influenced by several factors, including the presence of acid and the substitution pattern on the aromatic rings.

Influence of Protonation on Reaction Rate

The rate of the photochemical cyclization of aromatic Schiff bases can be significantly accelerated by the addition of a strong acid. mdpi.comnih.gov The nitrogen lone pair in the imine is suggested to lead to a lowest singlet excited state of n,π* character, from which cyclization is inefficient. Protonation of the imine nitrogen ties up this lone pair, making the π,π* state the lowest energy excited state, which is more prone to cyclization. mdpi.com

Studies have shown that in the presence of an acid like tetrafluoroboric acid (HBF4·Et2O), the reaction rate increases. mdpi.com A kinetic study on a series of substituted imines revealed that those with electron-withdrawing substituents react an order of magnitude faster than imines bearing electron-donating groups. mdpi.comnih.gov This is attributed to the electronic effects on the stability of the intermediates and the quantum yield of the cyclization process. Furthermore, it has been observed that during the reaction, a significant portion of the Z-isomer of the Schiff base is converted to the E-isomer, which is the isomer that undergoes photocyclization. The extent of this Z to E transformation has been shown to have a linear correlation with the Hammett substituent constants. mdpi.comnih.gov

Regioselectivity in Substituted Arylimine Cyclizations

In the photochemical cyclization of unsymmetrically substituted arylimines, the regioselectivity of the ring closure is a crucial aspect. Research has shown that for a range of substituted N-arylimines, the cyclization generally shows a modest regioselectivity, with a preference for the reaction to occur at the unsubstituted phenyl ring. mdpi.com

A detailed study on the photocyclization of a series of substituted imines (1a-g) provided insights into this regioselectivity. mdpi.com The results, summarized in the table below, indicate that while there is a general preference for cyclization on the non-substituted ring to form products (2a-g), the cyclization on the substituted aryl ring to form products (3a-g) also occurs. The observed regioselectivity does not appear to correlate directly with the electronic properties (electron-donating or withdrawing nature) of the substituents. However, it was noted that electron-withdrawing substituents can significantly influence the reaction regioselectivity, in some cases leading exclusively to the product formed by cyclization on the unsubstituted ring. mdpi.com

Table 2: Regioselectivity and Yields in the Photocyclization of Substituted Imines (1a-g)

Entry R Yield of 2 (%) Yield of 3 (%) Total Yield (%) Reference
a 4-OMe 45 11 56 researchgate.net
b 4-Me 41 18 59 researchgate.net
c 4-F 52 16 68 researchgate.net
d 4-Cl 49 15 64 researchgate.net
e 4-Br 55 17 72 researchgate.net
f 4-CF3 61 11 72 researchgate.net
g 3-CF3 58 13 71 researchgate.net

Photoinduced Single Electron Transfer Processes

Photoinduced single electron transfer (PET) represents a powerful and versatile strategy for initiating cyclization reactions to form phenanthridines. beilstein-journals.orgmdpi.com These reactions are typically characterized by their mild conditions and high efficiency. In a PET process, a photosensitizer or a photocatalyst, upon excitation by light, initiates an electron transfer with the substrate, generating a radical ion. This radical ion then undergoes a cascade of reactions, including intramolecular cyclization, to form the final product.

One notable example involves the use of N-heterocyclic nitrenium (NHN) iodide salts as a catalytic system to drive the photoreduction of α-chloro esters under visible light. rsc.org The generated alkyl radicals then participate in an annulation reaction with 2-isocyanobiaryls to produce a variety of 6-substituted phenanthridines. This method is advantageous due to the ready availability of the NHN catalysts and the operational simplicity of the procedure. rsc.org

Another PET-based approach involves the use of an iridium photocatalyst, such as [fac-Ir(ppy)3], which can play a dual role. beilstein-journals.org It can initiate the generation of an alkyl radical via a photo-induced process and also oxidize a subsequent radical intermediate to a cationic species, regenerating the catalyst in the process. This has been successfully applied to the synthesis of 6-alkylated phenanthridines from biphenyl (B1667301) isocyanides and alkyl bromides in excellent yields. The reaction is typically carried out at room temperature under visible light irradiation (e.g., from a blue LED) in a solvent like DMF. The involvement of a single electron transfer process can be confirmed by the inhibition of the reaction in the presence of radical scavengers like TEMPO. beilstein-journals.org

Visible-Light Induced Aerobic Oxidative Cyclization

A green and efficient method for the synthesis of 6-substituted phenanthridines is the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines. rsc.org This metal-free approach utilizes an organic dye, such as eosin (B541160) B, as a photocatalyst and atmospheric oxygen as the terminal oxidant.

The reaction is typically carried out by irradiating a solution of a 2-isocyanobiphenyl, a hydrazine, and a catalytic amount of eosin B in a solvent like DMSO at room temperature with a visible light source, such as a blue LED. nih.gov The proposed mechanism involves the photoexcitation of eosin B, which then generates functional radicals from the hydrazine. These radicals are subsequently trapped by the 2-isocyanobiphenyl, initiating a cyclization cascade that ultimately leads to the formation of the 6-substituted phenanthridine. This method is attractive due to its mild reaction conditions, use of a readily available and inexpensive photocatalyst, and avoidance of metal reagents. rsc.org

Transition Metal-Catalyzed Synthesis of 6-Phenylphenanthridines

The synthesis of the phenanthridine scaffold and its derivatives, such as this compound, has been significantly advanced through the use of transition metal catalysis. These methods often provide high efficiency, good functional group tolerance, and mild reaction conditions compared to classical approaches. beilstein-journals.org Palladium and rhodium are among the most versatile metals employed for these transformations, enabling a variety of strategic bond formations to construct the core tricyclic structure.

Palladium-Catalyzed Annulation and Cyclization Reactions

Palladium catalysis is a cornerstone in the synthesis of phenanthridines, with numerous strategies developed that leverage its capacity to mediate C-C and C-N bond formation through diverse mechanistic pathways.

A direct and efficient method for synthesizing phenanthridine derivatives involves palladium-catalyzed intramolecular C-H activation and subsequent C-C bond formation. lookchem.comnih.gov This strategy typically starts from readily available N-(o-halophenyl)imines. The process circumvents the need for pre-functionalized starting materials, offering a more atom-economical route.

The reaction is generally catalyzed by a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand, like tricyclohexylphosphine (B42057) (PCy₃), and a base. lookchem.comnih.gov The mechanism is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by an intramolecular C-H activation/arylation step to form the phenanthridine ring system. researchgate.net This approach has been successfully applied to synthesize a library of phenanthridine derivatives in good yields. lookchem.comnih.gov For instance, the reaction of N-(2-bromophenyl)-1-phenylmethanimine using a Pd(OAc)₂/PCy₃ catalytic system with cesium carbonate (Cs₂CO₃) as the base in tetrahydrofuran (B95107) (THF) at 110 °C yields this compound. lookchem.com

An efficient palladium-catalyzed strategy has also been developed for synthesizing indolo[1,2-f]phenanthridine derivatives, which involves the formation of two C-C bonds through a dual C-H bond activation process. rsc.org

Table 1: Palladium-Catalyzed Intramolecular C-H Activation for Phenanthridine Synthesis lookchem.com

Substrate (N-(o-halophenyl)imine) Product Yield (%)
N-(2-bromophenyl)-1-phenylmethanimine This compound 89
N-(2-bromophenyl)-1-(p-tolyl)methanimine 3-Methyl-6-phenylphenanthridine 85
N-(5-chloro-2-bromophenyl)-1-phenylmethanimine 3-Chloro-6-phenylphenanthridine 82
4-((2-bromobenzylidene)amino)benzonitrile This compound-3-carbonitrile 75

Reaction Conditions: Substrate (1.0 mmol), Pd(OAc)₂ (4 mol%), PCy₃ (8 mol%), Cs₂CO₃ (2.0 equiv), THF (2 mL), 110 °C, 24 h.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and has been adapted for the synthesis of phenanthridines. mdpi.comnih.gov A one-pot strategy has been developed that combines a Suzuki coupling with a condensation reaction to build the phenanthridine core. chemrxiv.org This methodology involves the palladium-catalyzed coupling of an ortho-bromoaldehyde with an ortho-aminophenylboronic acid.

Ghosh, Dhara, and colleagues reported an aerobic, ligand-free domino Suzuki coupling–Michael addition reaction catalyzed by palladium nanoparticles generated in situ. beilstein-journals.org The reaction proceeds in water with Pd(OAc)₂ as the catalyst precursor and potassium phosphate (B84403) (K₃PO₄) as the base. beilstein-journals.org This approach tolerates a range of functional groups on both coupling partners, allowing for the synthesis of various substituted phenanthridines. researchgate.net

Table 2: Synthesis of this compound Derivatives via Suzuki Coupling researchgate.net

2-Bromobenzaldehyde (B122850) Derivative 2-Aminophenylboronic Acid Derivative Product Yield (%)
2-Bromobenzaldehyde 2-Aminophenylboronic acid This compound 85
2-Bromo-5-nitrobenzaldehyde 2-Aminophenylboronic acid 3-Nitro-6-phenylphenanthridine 82
2-Bromo-5-methylbenzaldehyde 2-Aminophenylboronic acid 3-Methyl-6-phenylphenanthridine 88
2-Bromo-4,5-dimethoxybenzaldehyde 2-Aminophenylboronic acid 2,3-Dimethoxy-6-phenylphenanthridine 78

Reaction Conditions: 2-bromobenzaldehyde (1 mmol), 2-aminophenylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv), K₂CO₃ (1.5 equiv), DMA (3mL), 90 °C, 3-5 h.

A novel palladium-mediated route to phenanthridines utilizes imidoyl selenides as precursors. arkat-usa.orgresearchgate.net This was the first reported instance of palladium insertion into a carbon-selenium (C-Se) bond for this purpose. researchgate.net The imidoyl selenide (B1212193) starting materials are typically prepared in two steps from commercially available 2-aminobiphenyl. arkat-usa.org

The key step is the cyclization of the imidoyl selenide, which is treated with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The proposed mechanism involves the insertion of the Pd(0) species into the weak imidoyl-Se bond. beilstein-journals.orgarkat-usa.org This is followed by an intramolecular carbopalladation onto the adjacent phenyl ring and a subsequent rapid rearomatization, which eliminates HPdSePh to yield the phenanthridine product. beilstein-journals.orgarkat-usa.org

Table 3: Palladium-Mediated Cyclization of Imidoyl Selenides arkat-usa.org

Substrate (Imidoyl Selenide) Product Yield (%)
N-(Biphenyl-2-yl)-1-phenylmethanimine selenide This compound 65
N-(Biphenyl-2-yl)-1-(4-methoxyphenyl)methanimine selenide 6-(4-Methoxyphenyl)phenanthridine 70
N-(Biphenyl-2-yl)-1-(4-chlorophenyl)methanimine selenide 6-(4-Chlorophenyl)phenanthridine 55

Reaction Conditions: Imidoyl selenide, Pd(PPh₃)₄, base, reflux in toluene.

Domino or cascade reactions provide an efficient means of synthesizing complex molecules like phenanthridines in a single operation. Lautens and co-workers developed a palladium-catalyzed domino sequence that involves a direct arylation followed by an N-arylation. researchgate.netnih.gov This process allows for the convenient construction of the phenanthridine skeleton from N-unsubstituted or N-silylimines and ortho-substituted aryl iodides. beilstein-journals.org The reaction is sensitive to the choice of solvent, with polar solvents like DMF and N-methylpyrrolidone showing favorable results. beilstein-journals.org A key feature of this method is the requirement for an imine derivative that permits the cleavage of the nitrogen-protecting group during the catalytic cycle. beilstein-journals.org

Rhodium-Catalyzed Cycloaddition Reactions (e.g., Alkyne [2+2+2] Cycloadditions)

Rhodium-catalyzed [2+2+2] cycloaddition reactions represent a powerful and atom-economical method for constructing six-membered rings from three unsaturated components. mdpi.com This strategy has been effectively applied to the synthesis of highly substituted phenanthridine derivatives. beilstein-journals.org

The reaction involves the cyclotrimerization of two alkyne molecules with a nitrile. In the context of phenanthridine synthesis, a diynylnitrile can be reacted with an alkyne. This approach offers high efficiency and can achieve excellent regioselectivity, particularly when bulky groups are present on the reactants. beilstein-journals.org The use of rhodium catalysts is advantageous due to their high activity and the ability to tune reactivity and selectivity by modifying the ligands. mdpi.com

An intriguing application of this methodology is the synthesis of phenanthridines with fluorinated substituents, which are of interest for applications such as PET probes. beilstein-journals.org For example, the rhodium-catalyzed cycloaddition of a diynylnitrile with a fluorinated alkyne can produce a phenanthridine with a C-6 fluorinated methyl group. beilstein-journals.org

Iridium-Catalyzed Reactions (e.g., Photoredox Catalysis)

Iridium-based photoredox catalysis has emerged as a powerful tool for the synthesis of phenanthridine derivatives under mild conditions. This approach often utilizes the photocatalyst fac-Ir(ppy)₃, which, upon irradiation with visible light, can initiate radical-based cyclizations.

One notable application involves the reaction of easily accessible biphenyl isocyanides with alkyl bromides. beilstein-journals.orgnih.gov Under visible light irradiation from a blue LED source, the iridium photocatalyst serves a dual role. It first induces the formation of an alkyl radical from the alkyl bromide. nih.govmdpi.com This radical then adds to the isocyanide, leading to an imidoyl radical intermediate which undergoes intramolecular cyclization. mdpi.com The resulting radical intermediate is then oxidized by the photocatalyst to a cationic species, which subsequently undergoes deprotonation assisted by a base to yield the 6-alkylated phenanthridine in good yields. nih.govmdpi.com This process regenerates the iridium catalyst, allowing the catalytic cycle to continue. nih.gov The reaction is typically carried out at room temperature in a solvent like N,N-dimethylformamide (DMF) under a nitrogen atmosphere. beilstein-journals.orgnih.gov

This methodology has also been successfully applied to the synthesis of 6-perfluoroalkylated phenanthridines. mdpi.com The mechanism involves the photocatalyst being irradiated to an excited state, which is then oxidatively quenched to generate a radical species. mdpi.com This radical adds to the isocyanide to form an imidoyl radical, which cyclizes. mdpi.com The resulting intermediate is oxidized, and a final deprotonation step yields the product. mdpi.com

CatalystReactantsConditionsProductYieldRef
fac-Ir(ppy)₃Biphenyl isocyanides, Alkyl bromidesBlue LED, Room Temp, N₂, DMF, 10h6-Alkylated phenanthridinesGood beilstein-journals.orgnih.gov
fac-Ir(ppy)₃Biphenyl isocyanides, Perfluoroalkyl sourcesVisible light6-Perfluoroalkylated phenanthridines- mdpi.com

Copper-Catalyzed C-O and C-N Bond Coupling Reactions

Copper-catalyzed reactions represent a significant strategy for synthesizing phenanthridine derivatives, particularly through the formation of crucial C-O and C-N bonds. These methods are valued for their efficiency and applicability in the synthesis of natural alkaloids. researchgate.net

One approach involves a ligand-free copper-catalyzed cascade reaction for C-O and C-N bond coupling, which produces (NH)-phenanthridinones in moderate to good yields from a wide variety of substrates. researchgate.net Another developed procedure involves a cascade reaction that combines the addition of a Grignard reagent to a nitrile with a copper-catalyzed C-N bond coupling, affording polysubstituted phenanthridines. researchgate.net Mechanistic studies suggest that this reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. researchgate.net

Furthermore, a copper-catalyzed method has been reported for the synthesis of phenanthridinium bromide, which involves the direct construction of the central pyridinium (B92312) core from an in situ formed biaryl imine. researchgate.net This method demonstrates tolerance for a wide variety of N-substituents. researchgate.net The utility of this approach has been showcased in the synthesis of the natural alkaloid bicolorine. researchgate.net Copper-catalyzed radical cyclization of cyclobutanone (B123998) oxime esters and vinyl azides also provides access to cyanoalkyl-substituted phenanthridines under mild conditions with a broad substrate scope. researchgate.net

The Ullmann condensation, a classical copper-catalyzed reaction, remains a key method for forming C(aryl)-N and C(aryl)-O bonds, which are fundamental steps in certain phenanthridine syntheses. nih.govkaust.edu.sa Recent advancements have led to the development of more efficient ligand-free copper-catalyzed systems for C-N bond formation between aryl halides and N-heteroaryl amines. beilstein-journals.org

Reaction TypeCatalyst SystemKey FeaturesProductsRef
Cascade C-O and C-N CouplingLigand-free CopperTolerates a wide variety of substrates(NH)-Phenanthridinones researchgate.net
Grignard Addition/C-N CouplingCopper-catalyzedProceeds via a likely Cu(I)/Cu(III) cyclePolysubstituted phenanthridines researchgate.net
Annulation of Biaryl ImineCopper-catalyzedDirect construction of pyridinium corePhenanthridinium bromide researchgate.net
Radical CyclizationCopper-catalyzedMild conditions, broad substrate scopeCyanoalkyl-substituted phenanthridines researchgate.net

Lewis Acid-Catalyzed Tandem Cyclization (e.g., In(OTf)₃)

Lewis acid catalysis, particularly with indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), provides an effective route for the synthesis of phenanthridine and its benzo-fused analogues through tandem cyclization reactions. researchgate.net This methodology has been successfully applied to the cyclization of ortho-alkynylbenzaldehydes and ortho-alkynylanilines to form benzo[c]phenanthridine (B1199836) derivatives in very good yields. researchgate.net

In this process, In(OTf)₃ has been identified as the most effective among a series of screened Lewis acid catalysts. researchgate.net The proposed mechanism involves a 6-endo-dig nucleophilic addition of the carbonyl oxygen onto the In(OTf)₃-coordinated electrophilic o-alkynyl moiety. researchgate.net This initial step generates a pyrylium (B1242799) cation intermediate, which then undergoes a Diels-Alder type cyclization with the o-alkynylaniline, followed by condensation to afford the final benzo[c]phenanthridine product. researchgate.net Such tandem reactions catalyzed by Lewis acids offer a straightforward pathway to complex polycyclic skeletons. nih.gov

CatalystSubstratesKey IntermediateProductRef
In(OTf)₃ortho-Alkynylbenzaldehydes, ortho-AlkynylanilinesPyrylium cationBenzo[c]phenanthridine researchgate.net

Ruthenium-Catalyzed Cyclotrimerization

Ruthenium-catalyzed [2+2+2] cyclotrimerization presents a concise and powerful strategy for constructing the phenanthridine core. researchgate.netnih.gov This approach involves the microwave-assisted cyclotrimerization of a diyne with a nitrile to build the central pyridine (B92270) ring of the phenanthridine system.

Specifically, a ruthenium catalyst has been found to be highly effective for this transformation. researchgate.net The reaction of a diyne, such as 1,2-bis(2-ethynylphenyl)ethane, with a nitrile under microwave irradiation leads to the formation of a dihydrophenanthridine intermediate. researchgate.net This intermediate is then subjected to deprotective aromatization, often using an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), to yield the final substituted phenanthridine. researchgate.net This method has been developed as a concise route to phenanthridines. nih.gov

Additionally, ruthenium(II)-catalyzed cross-ring (5+1) annulation between 2-aminobiphenyls and activated olefins has been disclosed for the synthesis of valuable phenanthridine scaffolds, using the free amine as a directing group. rsc.org Another ruthenium(II)-catalyzed [5+1] annulation has been developed between 2-arylanilines and cyclopropenones, again employing a free amine as the directing group, to produce 6-ethenyl phenanthridines. rsc.org Furthermore, chiral cationic ruthenium diamine complexes have been used for the asymmetric hydrogenation of phenanthridines to produce chiral 5,6-dihydrophenanthridines. dicp.ac.cn

Catalyst TypeReactionKey FeaturesProductRef
Ruthenium Complex[2+2+2] Cyclotrimerization of diynes and nitrilesMicrowave-assisted, leads to dihydrophenanthridine intermediateSubstituted Phenanthridine researchgate.netnih.gov
Ruthenium(II)(5+1) Annulation of 2-aminobiphenyls and olefinsFree amine directing groupPhenanthridine Scaffolds rsc.org
Ruthenium(II)[5+1] Annulation of 2-arylanilines and cyclopropenonesFree amine directing group, no external oxidant6-Ethenyl Phenanthridines rsc.org
Chiral Cationic RutheniumAsymmetric HydrogenationProduces chiral products5,6-Dihydrophenanthridines dicp.ac.cn

Metal-Free and Organocatalytic Approaches

In addition to metal-catalyzed methods, several metal-free and organocatalytic strategies have been developed for the synthesis of this compound and its derivatives. These approaches offer alternatives that avoid the use of potentially toxic or expensive transition metals.

Oxidative Cyclization with Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile, environmentally friendly oxidants that have found broad application in organic synthesis, including the construction of heterocyclic compounds like phenanthridines. nih.govacs.orgarkat-usa.org They are used to facilitate oxidative cyclizations through the formation of C-C, C-O, and C-N bonds. nih.gov

One prominent metal-free method involves the PhI(OAc)₂-mediated oxidative cyclization of 2-isocyanobiphenyls. nih.gov This approach, when conducted with a trifluoromethyl source like CF₃SiMe₃, provides an efficient route to 6-(trifluoromethyl)phenanthridines in good yields with high regioselectivity at room temperature. nih.gov Hypervalent iodine reagents can also be used in catalytic systems or as recyclable reagents. arkat-usa.org For instance, a metal-free, step-economic synthesis of phenanthridines from 2-biarylmethanamines has been reported, which involves an iodine-supported intramolecular C-H amination and subsequent oxidation under visible light and air. researchgate.net Mechanistic studies suggest that visible light plays a crucial role in both the C-H amination and the oxidation of the resulting 5,6-dihydrophenanthridine (B3050675) intermediate. researchgate.net

ReagentSubstrateKey TransformationProductRef
PhI(OAc)₂ / CF₃SiMe₃2-IsocyanobiphenylsOxidative cyclization and trifluoromethylation6-(Trifluoromethyl)phenanthridines nih.gov
Molecular Iodine / Visible Light2-BiarylmethanaminesIntramolecular C-H amination and oxidationPhenanthridines researchgate.net

Base-Assisted Deprotonation for Alkylated Phenanthridines

Base-assisted reactions provide a direct and efficient metal-free pathway to certain phenanthridine derivatives. A notable example is the synthesis of 6-alkylated phenanthridines where a base facilitates the final deprotonation step to yield the aromatized product. beilstein-journals.orgnih.gov

In a photoredox catalytic cycle using fac-Ir(ppy)₃, after the initial radical addition and cyclization, a cationic intermediate is formed. nih.gov A base is then employed to assist in the deprotonation of this intermediate, leading to the formation of various 6-alkylated phenanthridines in excellent yields (often exceeding 92%). beilstein-journals.orgnih.gov

Furthermore, a base-promoted aerobic oxidation and homolytic aromatic substitution cascade has been developed for the synthesis of phenanthridines from readily available starting materials like benzhydrol and iodoaniline derivatives. researchgate.net In this method, a base such as potassium tert-butoxide (KOtBu) plays a dual role, facilitating both dehydrogenation and the subsequent homolytic aromatic substitution to form the phenanthridine ring system. researchgate.net

BaseReaction TypeRole of BaseProductYieldRef
Unspecified BaseDeprotonation in Photoredox CycleFinal deprotonation to form aromatic product6-Alkylated Phenanthridines>92% beilstein-journals.orgnih.gov
KOtBuAerobic Oxidation/Homolytic Aromatic SubstitutionDehydrogenation and promotion of C-C couplingSubstituted PhenanthridinesGood researchgate.net

Synthetic Routes for Specific this compound Substitutions

The functionalization of the this compound scaffold is a key area of research, enabling the modulation of its chemical and physical properties. Specific substitutions, such as the introduction of difluoromethyl, nitro, and methyl groups, are achieved through distinct synthetic methodologies. These routes often require carefully controlled conditions to achieve the desired regioselectivity and yield.

Synthesis of Difluoromethylated 6-Phenylphenanthridines

The introduction of a difluoromethyl (CHF2) group into the this compound structure is of interest due to the unique properties this group imparts, often serving as a bioisosteric substitute for hydroxyl or thiol groups. nih.gov While direct difluoromethylation of the pre-formed phenanthridine ring is challenging, several strategies can be envisioned based on modern synthetic methods for creating CHF2-containing heterocycles.

One plausible approach involves the oxidative cyclization of a suitable precursor, such as a 2-isocyanobiphenyl derivative bearing a difluoromethyl group. A general method for synthesizing 6-(trifluoromethyl)phenanthridines utilizes the PhI(OAc)2-mediated oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3. beilstein-journals.org A similar strategy could potentially be adapted for difluoromethylated analogues.

Another effective strategy is radical difluoroalkylation. nih.gov The synthesis of chiral difluoromethylated compounds has been achieved through methods like nickel-catalyzed Negishi cross-coupling, which could be applied to precursors of this compound. nih.gov A visible-light-mediated intramolecular oxy-difluoromethylation has been successfully used for various heterocycles, employing a CHF2 radical precursor. nih.gov This process typically involves the reaction of a precursor containing an alkene and a carboxylic acid under photoredox catalysis to yield a difluoromethylated lactone. Adapting such a strategy to an appropriate nitrogen-containing precursor could yield a difluoromethylated phenanthridine derivative.

A Ritter-type amidation process has also been shown to produce difluoromethylated amides. nih.gov This reaction involves the generation of a benzylic carbocation that reacts with a nitrile, followed by hydrolysis. nih.gov This methodology could be explored for the synthesis of precursors that can be subsequently cyclized to form the phenanthridine core.

Methodology Reagents/Conditions Potential Application
Oxidative Cyclization2-isocyanobiphenyl precursor, PhI(OAc)2, CHF2 radical sourceDirect formation of the phenanthridine ring with the CHF2 group at the 6-position.
Radical DifluoroalkylationNickel-catalysis, Chiral ligands, CF2H synthonAsymmetric synthesis of chiral precursors for difluoromethylated phenanthridines. nih.gov
Visible-Light Photoredox CatalysisEosin B, Blue LED, CHF2 radical precursorIntramolecular cyclization of functionalized biphenyls to form the phenanthridine core. nih.govrsc.org
Ritter-Type AmidationBenzylic carbocation precursor, Nitrile (e.g., CH3CN)Synthesis of amide-containing precursors for subsequent cyclization. nih.gov

Preparation of Nitrated and Methylated 6-Phenylphenanthridines

The synthesis of nitrated and methylated derivatives of this compound often involves electrophilic substitution on the pre-formed phenanthridine core or the construction of the ring from appropriately substituted precursors.

Nitrated 6-Phenylphenanthridines

The primary method for synthesizing nitrated 6-phenylphenanthridines is through the direct nitration of the parent compound using a mixed acid system. The synthesis of 3,8-Dinitro-6-phenylphenanthridine (B17715) is a well-documented example. This reaction proceeds stepwise, first forming the mono-nitrated intermediate, 3-nitro-6-phenylphenanthridine. The presence of the first deactivating nitro group makes the second nitration step significantly slower.

A typical procedure involves reacting this compound with a 1:1 volumetric mixture of concentrated nitric acid (90%) and sulfuric acid (96%). The reaction temperature is maintained between 47–52°C for 1 to 2 hours to control the regioselectivity and yield of the di-nitrated product. The synthesis of 3-nitro-6-phenylphenanthridine has also been achieved in high yield (80%) through palladium-catalyzed methods involving substituted precursors. rsc.org

Product Method Reagents Conditions Yield Reference
3,8-Dinitro-6-phenylphenanthridineMixed Acid NitrationThis compound, HNO₃ (90%), H₂SO₄ (96%)47–52°C, 1-2 hoursNot specified
3-Nitro-6-phenylphenanthridinePd-Catalyzed Cyclization2-OTf/halide substituted benzophenones, 2-(Boc-amino)benzeneboronic acid pinacol (B44631) esterPd(PPh3)4, Na2CO3, 120°C, 2 hours80% rsc.org

Methylated 6-Phenylphenanthridines

Several methods exist for the synthesis of methylated 6-phenylphenanthridines, often allowing for substitution at various positions on the phenanthridine core.

A one-pot method for preparing derivatives like 3-methyl-6-phenylphenanthridine starts from aryl o-biaryl ketones. researchgate.net The ketone is first converted to a ketimine using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) with scandium triflate as a catalyst. researchgate.net Subsequent reaction with molecular iodine and potassium carbonate yields the corresponding 6-arylphenanthridine. researchgate.net

Photochemical routes have also been employed. The photolysis of oxime carbonates can generate iminyl radicals, which undergo cyclization to form 3-substituted 6-methylphenanthridines in good to quantitative yields (52–99%). beilstein-journals.org This method is noted for its environmentally friendly byproducts. beilstein-journals.org

Visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines is another metal-free approach. rsc.org This method, using a photocatalyst like eosin B, has been used to synthesize derivatives such as 9-methyl-6-phenylphenanthridine and 7-methyl-6-phenylphenanthridine. rsc.org

Product Method Precursors Key Reagents/Conditions Yield Reference
3-Methyl-6-phenylphenanthridineOne-pot from Ketoneo-(p-methylphenyl)phenyl phenyl ketone1. Sc(OTf)3, HMDS; 2. I₂, K₂CO₃, 60°CGood to moderate researchgate.net
3-Substituted 6-methylphenanthridinesPhotoinduced Radical CyclizationOxime carbonatesUV-light irradiation52-99% beilstein-journals.org
9-Methyl-6-phenylphenanthridineVisible-Light Oxidative Cyclization2-Isocyanobiphenyls, HydrazinesEosin B, Blue LED, open airNot specified rsc.org
7-Methyl-6-phenylphenanthridineVisible-Light Oxidative Cyclization2-Isocyanobiphenyls, HydrazinesEosin B, Blue LED, open airNot specified rsc.org

Characterization Methodologies in 6 Phenylphenanthridine Research

Spectroscopic Analysis Techniques

Spectroscopic methods form the cornerstone of analysis in 6-phenylphenanthridine research, providing detailed insights into its structure, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the proton signals provide definitive evidence for the arrangement of the fused aromatic rings and the appended phenyl group. The spectra typically show a complex series of multiplets in the aromatic region (approximately 7.4 to 8.7 ppm), which correspond to the protons on the phenanthridine (B189435) core and the phenyl substituent. The specific splitting patterns arise from the spin-spin coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the aromatic framework.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound displays a series of signals corresponding to the 19 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with carbons in the fused aromatic system and the imine carbon (C=N) appearing at characteristic downfield shifts. For instance, the imine carbon (C6) signal is typically observed at a significant downfield shift around 161 ppm, confirming the presence of the C=N bond. researchgate.netcsic.es

The combined data from ¹H and ¹³C NMR experiments allow for a complete and precise elucidation of the molecular structure of this compound, confirming the successful synthesis and purity of the compound.

Research Findings: NMR Data for this compound

TechniqueSolventObserved Chemical Shifts (δ) in ppmReference
¹H NMR (500 MHz)CDCl₃8.68 (d, J = 8.3 Hz, 1H), 8.60 (d, J = 8.1 Hz, 1H), 8.25 (dd, J = 8.3, 1.3 Hz, 1H), 8.09 (dd, J = 8.3, 1.2 Hz, 1H), 7.80–7.86 (m, 1H), 7.70–7.78 (m, 3H), 7.70–7.64 (m, 1H), 7.48–7.63 (m, 4H) csic.es
¹³C NMR (125 MHz)CDCl₃161.2, 143.8, 139.8, 133.4, 130.5, 130.3, 129.7, 128.9, 128.8, 128.7, 128.4, 127.1, 126.9, 125.2, 123.7, 122.1, 121.9 csic.es

Infrared (IR) Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups and bonding vibrations within the this compound molecule. The IR spectrum provides a molecular "fingerprint" based on the absorption of infrared radiation by specific molecular vibrations.

For this compound, the key features of the FT-IR spectrum include:

Aromatic C-H Stretching: Absorption bands observed above 3000 cm⁻¹, typically around 3061 cm⁻¹, are characteristic of the C-H stretching vibrations of the sp² hybridized carbons in the aromatic rings. csic.es

C=C and C=N Stretching: A series of sharp absorption bands in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond (imine) of the phenanthridine core. csic.es Specific bands have been reported at 1581, 1560, 1483, and 1444 cm⁻¹. csic.es

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹), particularly strong absorptions between 700 and 781 cm⁻¹, are assigned to the out-of-plane C-H bending vibrations, which can help confirm the substitution pattern of the aromatic rings. csic.es

These characteristic absorptions collectively confirm the presence of the fused aromatic system and the imine functional group, consistent with the structure of this compound.

Research Findings: FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentReference
3061Aromatic C-H Stretching csic.es
1581, 1560Aromatic C=C and C=N Stretching csic.es
1483, 1444Aromatic Ring Stretching csic.es
781, 763, 726Aromatic C-H Out-of-Plane Bending csic.es

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic properties of this compound. The molecule's extensive π-conjugated system, which spans the phenanthridine core and the phenyl ring, gives rise to characteristic electronic transitions upon absorption of UV-Vis light. shu.ac.uk

The absorption of UV or visible radiation promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy unoccupied orbitals (π* orbitals). shu.ac.uk These π → π* transitions are responsible for the strong absorption bands observed in the UV-Vis spectrum. shu.ac.ukchalmers.se The position and intensity of these absorption bands provide insight into the electronic structure and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chalmers.se For phenanthridine-based structures, absorption bands are typically observed in the range of 250-400 nm. chalmers.se Studies on related phenanthridinium compounds show a low-energy absorption band around 400 nm and a more intense band around 250 nm, corresponding to different π → π* transitions within the aromatic system. chalmers.se

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the precise elemental formula of the compound.

In electron ionization (EI) mass spectrometry, the spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 255, which corresponds to its nominal molecular weight. Electrospray ionization (ESI) is also commonly used, where the molecule is typically protonated to form the [M+H]⁺ ion at m/z 256.

HRMS analysis provides an exact mass that can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (formula C₁₉H₁₃N), the calculated exact mass for the [M+H]⁺ ion is 256.1121. Experimental HRMS results show measured values that are in excellent agreement with this calculated mass, confirming the elemental formula. csic.es

Research Findings: Mass Spectrometry Data for this compound

TechniqueIonCalculated m/zFound m/zReference
LRMS (EI)[M]⁺255255 nih.gov
HRMS (ESI)[M+H]⁺256.1121256.1120 csic.es

Photoluminescence (PL) Spectroscopy (Stationary and Time-Resolved) for Luminescent Properties

Photoluminescence (PL) spectroscopy is used to investigate the emissive properties of this compound and its derivatives after they are excited by absorbing light. The large π-conjugated structure of the molecule often results in strong luminescence. nih.gov

While the parent compound's luminescence is less reported, derivatives such as 3,8-diamino-6-phenylphenanthridine (B17713) are known to be luminescent. nih.gov For example, when labeled onto a polymer, 3,8-diamino-6-phenylphenanthridine exhibits luminescence with an emission maximum at 544 nm when excited at 400 nm. The luminescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular environment and substitutions on the phenanthridine core.

Furthermore, when this compound is used as a ligand in metal complexes, such as with iridium(III), the resulting compounds can exhibit strong phosphorescence. These complexes are often deep-red emitters, with emission wavelengths beyond 650 nm and significant photoluminescence quantum yields. rsc.org Time-resolved photoluminescence studies are also conducted to measure the lifetime of the excited state, providing deeper insight into the de-excitation pathways (fluorescence vs. phosphorescence) and the dynamics of the emissive state.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (e.g., oxidation) states of the elements within the first few nanometers of a material's surface. wikipedia.orgyoutube.com

While specific XPS data for the parent this compound molecule is not widely reported, the technique is highly applicable to its derivatives and materials incorporating this moiety. For instance, in studies of covalent organic frameworks (COFs) synthesized using 3,8-diamino-6-phenylphenanthridine, XPS would be used to confirm the presence and chemical states of carbon, nitrogen, and other constituent elements. researchgate.net The binding energy of the core-level electrons (e.g., C 1s, N 1s) is measured. The N 1s spectrum can distinguish between the amine nitrogen and the imine nitrogen of the phenanthridine ring due to their different chemical environments. This information is crucial for confirming the successful formation of desired structures and for studying chemical modifications or interactions at surfaces. youtube.com

X-ray Diffraction (XRD) for Crystal Structure and Solid-State Arrangement Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the precise atomic and molecular structure of crystalline materials. anton-paar.commalvernpanalytical.com By analyzing the pattern of diffracted X-rays that have passed through a single crystal, researchers can construct a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netpdx.edu

In the study of this compound and its derivatives, single-crystal XRD analysis has been crucial for confirming molecular geometries and understanding solid-state packing. While specific crystallographic data for unsubstituted this compound is not widely detailed in the provided research, extensive studies on its metal complexes and substituted analogues provide significant insights. For instance, the phenanthridine ring system is typically characterized by a planar configuration. smolecule.com This planarity is a key feature of the fused aromatic rings.

When incorporated into metal complexes, such as those with iridium(III) or platinum(II), the geometry of the this compound ligand is well-defined by XRD. rsc.orgunimi.itcsic.es For example, in iridium(III) complexes, the metal center typically exhibits a distorted octahedral geometry. unimi.it The bite angle of the cyclometalated this compound ligand, such as the C-Pt-N angle in a platinum(II) complex, is found to be approximately 79.63°, indicating significant strain within the metallocycle. csic.es

Studies on related substituted phenanthridines indicate that these systems can engage in π-π stacking interactions in the solid state, with typical distances of 3.6 to 3.8 Angstroms between the centroids of the aromatic rings. smolecule.com These interactions are vital for the stability of the crystal lattice and influence the material's physical properties. Furthermore, substituents on the phenanthridine core, such as amino groups, can introduce hydrogen bonding, which further directs the crystal packing arrangement. smolecule.com

Detailed crystallographic data from studies on metal complexes featuring the this compound (pphen) ligand provide concrete examples of its structural parameters in a coordinated state.

Table 1: Selected Bond Distances and Angles for Iridium(III) and Platinum(II) Complexes Containing this compound Ligands

Complex Feature Value Source
Iridium(III) Complex 1
Ir-N1 Distance 2.05 (1) Å unimi.it
Ir-N1A Distance 2.09 (1) Å unimi.it
Ir-C15 Distance 2.00 (1) Å unimi.it
Platinum(II) Complex 4
Pt-C(1) Distance 2.005 (7) Å csic.es
Pt-N(1) Distance 2.145 (5) Å csic.es
C(1)-Pt-N(1) Angle 79.8 (2) ° csic.es
Platinum(II) Complex 6
Pt-C(1) Distance 2.006 (4) Å csic.es
Pt-N(1) Distance 2.092 (3) Å csic.es
C(1)-Pt-N(1) Angle 79.63 (15) ° csic.es

This table presents a selection of bond lengths and angles determined via X-ray diffraction for metal complexes incorporating the this compound ligand, illustrating the coordination environment.

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical analysis, particularly cyclic voltammetry (CV), is a fundamental technique for investigating the redox properties of electroactive species like this compound. jh.eduasdlib.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. jh.edu This method is used to determine key parameters such as redox potentials, the stability of redox species, and electron transfer kinetics. asdlib.org

For this compound-containing compounds, CV is employed to probe the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The oxidation potential is related to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level. rsc.org In studies of iridium(III) complexes with this compound (pphen) as a ligand, two reversible one-electron reduction waves are typically observed, which are attributed to the sequential filling of π* orbitals on the cyclometalating ligands. rsc.org

The electrochemical properties are highly influenced by the molecular structure. For instance, increasing the conjugation of the ligand, as in this compound, has a significant stabilizing effect on the LUMO energy, making reduction occur at less negative potentials compared to less conjugated analogues. rsc.org Research on polymers incorporating 3,8-diamino-6-phenylphenanthridine moieties has utilized differential pulse voltammetry, a related technique, to determine a HOMO level of -4.97 eV and an energy band gap of approximately 1.9 eV for the polymer film. researchgate.net

The redox behavior of these compounds is critical for their application in electronic devices. For example, the electrochemical HOMO-LUMO gap can be estimated from the difference between the oxidation and reduction potentials (E_ox − E_red). rsc.org This information is vital for designing materials for applications such as organic light-emitting diodes (OLEDs) and electrochemiluminescence (ECL) systems. unimi.itacs.org

Table 2: Electrochemical Data for Materials Containing this compound Moieties

Compound/Material Technique Measured Parameter Value Source
Iridium(III) Complex with pphen ligand Cyclic Voltammetry First Reduction Potential -2.06 V to -2.08 V rsc.org
Polyazomethine with 3,8-diamino-6-phenylphenanthridine (PAZ-PV-Ph) Differential Pulse Voltammetry HOMO Level -4.97 eV researchgate.net
Polyazomethine with 3,8-diamino-6-phenylphenanthridine (PAZ-PV-Ph) Differential Pulse Voltammetry Energy Band Gap (E_g) ~1.9 eV researchgate.net
Water-soluble Ir(III) complex Cyclic Voltammetry Oxidation Potential 0.79 V vs. SCE rsc.org

This table summarizes key electrochemical parameters obtained for various materials that include the this compound chemical structure, demonstrating the utility of voltammetric techniques.

Chromatographic Techniques (e.g., Gel Permeation Chromatography (GPC)) for Molecular Weight Distribution

Chromatographic techniques are essential for the separation and analysis of complex mixtures. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specific type of liquid chromatography that separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org This technique is particularly powerful for characterizing polymers, providing information on the average molecular weight and the distribution of molecular weights (polydispersity). wikipedia.orglcms.cz

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. wikipedia.org Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. lcms.cz The output is a chromatogram from which the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined. researchgate.net

While GPC is primarily a tool for macromolecules, it is highly relevant to this compound when this moiety is incorporated into a polymer backbone. For example, the chemical structures of polyazomethines containing 3,8-diamino-6-phenylphenanthridine have been confirmed in part by GPC analysis. researchgate.net In another study, GPC was used to characterize dendrimer conjugates that incorporated 3,8-diamino-6-phenanthridine. The analysis provided crucial data on the molecular weight and purity of these complex, multifunctional macromolecules designed for gene delivery. amazonaws.com

Table 3: GPC Data for Macromolecules Incorporating this compound

Macromolecule Description Weight-Average Molecular Weight (Mw) Polydispersity Index (PDI = Mw/Mn) Source
G5 Dendrimer Conjugate with Folic Acid and DAPP* 29,500 g/mol 1.198 amazonaws.com
G5 Dendrimer Conjugate with Folic Acid and DAPP* (Batch 2) 30,310 g/mol 1.501 amazonaws.com
G5 Dendrimer Conjugate with Riboflavin and DAPP* 32,300 g/mol 1.413 amazonaws.com

\DAPP refers to 3,8-diamino-6-phenylphenanthridine.* This table shows molecular weight data obtained via GPC for complex dendrimer structures functionalized with 3,8-diamino-6-phenylphenanthridine, highlighting the technique's role in characterizing polymers containing this compound.

Computational and Theoretical Investigations of 6 Phenylphenanthridine

Electronic Structure and Molecular Geometry Calculations (Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and geometry of molecules like 6-phenylphenanthridine. researchgate.net DFT is a quantum mechanical modeling method that uses electron density to determine the properties of a many-electron system, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov Calculations are typically performed to find the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. faccts.de For organic molecules, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d,p) to achieve reliable geometry optimizations. sphinxsai.com

While specific DFT-optimized bond lengths and angles for the parent this compound are not detailed in the surveyed literature, studies on its derivatives are illustrative. For instance, in cyclometalated platinum(II) complexes of 3,8-dinitro-6-phenylphenanthridine (B17715), DFT calculations revealed significant distortion in the ligand's geometry upon coordination. csic.es The dihedral angle between the phenanthridine (B189435) and phenyl moieties in the complex was found to be as large as 39.18º. csic.es

DFT calculations are also crucial for understanding the electronic properties that govern reactivity, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com In the nitration of this compound, DFT modeling was used to explain the observed regioselectivity. The calculations predicted a 12.3 kcal/mol energetic preference for the formation of the 3,8-dinitro product over other isomers, attributing this to the activating effects of the phenyl group at the 6-position which directs electrophilic attack. Similarly, in the synthesis of phenanthridines via photostimulated C-C cyclization, a theoretical analysis using DFT methods was performed to elucidate the regiochemical outcomes. conicet.gov.ar

The table below summarizes the typical parameters obtained from DFT calculations.

DFT Calculation TypeParameters ObtainedRelevance
Geometry Optimization Bond Lengths, Bond Angles, Dihedral AnglesProvides the most stable 3D structure of the molecule.
Frontier Molecular Orbitals HOMO Energy, LUMO Energy, Energy GapDetermines electronic properties, reactivity, and kinetic stability.
Electron Density Distribution Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Excited State Dynamics and Photophysical Property Prediction (Time-Dependent Density Functional Theory (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is the leading method for studying the electronic excited states of molecules, providing insights into their photophysical properties. rsc.org This linear-response formalism is widely used to calculate vertical excitation energies, which correspond to absorption spectra, and to optimize excited-state geometries, which is crucial for understanding fluorescence. faccts.de The accuracy of TD-DFT for calculating electronic absorption spectra is generally within 0.3 eV of experimental values, making it a valuable predictive tool. rsc.org

TD-DFT calculations have been applied to understand the photophysical properties of this compound derivatives. For platinum complexes of 3,8-dinitro-6-phenylphenanthridine, TD-DFT was essential in explaining their luminescence properties. csic.esresearchgate.net These calculations help to assign the character of electronic transitions, for example, by identifying them as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. csic.es

A study on the photochemical synthesis of this compound from aromatic Schiff bases employed TD-DFT calculations to gain insight into the molecular orbitals of the precursor imines in their excited state. researchgate.net The results indicated that the principal electronic excitation was dominated by the HOMO-LUMO transition, accounting for 80-95% of the transition character. researchgate.net This information is vital for understanding the mechanism of the photocyclization reaction.

The key photophysical properties predicted by TD-DFT are outlined in the table below.

TD-DFT Predicted PropertyDescriptionApplication
Excitation Energies (λ_max) The energy required to promote an electron to a higher energy state, corresponding to peaks in an absorption spectrum.Prediction of UV-Vis absorption spectra.
Oscillator Strength (f) The probability of a given electronic transition occurring upon absorption of light.Predicts the intensity of absorption peaks.
Transition Character The nature of the orbitals involved in the excitation (e.g., n→π, π→π, MLCT).Elucidates the photochemistry and photophysics of the molecule.
Excited State Geometry The optimized geometry of the molecule in its excited state.Used to predict emission (fluorescence) energies and Stokes shift.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.

For this compound, computational studies have provided key mechanistic insights into its synthesis and functionalization. In the Tf₂O-promoted Morgan–Walls reaction, a flexible method for synthesizing functionalized phenanthridines, computational analysis helps to understand the cyclization step. thieme-connect.com Another synthetic route, the photostimulated intramolecular arylation of N-(ortho-halobenzyl)arylamines, was studied using DFT methods to explain the observed regiochemistry of the cyclization. conicet.gov.ar

The nitration of this compound to form 3,8-dinitro-6-phenylphenanthridine has also been examined computationally. DFT calculations confirmed that the reaction proceeds stepwise, with the mono-nitrated intermediate (3-nitro-6-phenylphenanthridine) being isolated. The calculations further showed that the introduction of the first deactivating nitro group slows the second nitration step. These models also explained the high regioselectivity toward the 3- and 8-positions, which is driven by the electronic influence of the phenyl group and steric hindrance at other positions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational changes and intermolecular interactions. nih.govscispace.com This technique is particularly useful for understanding how flexible molecules behave in different environments and how they interact with biological macromolecules. acs.org

MD simulations have been used to study the interaction of a this compound derivative, 3,8-diamino-6-phenylphenanthridine (B17713), with DNA. nih.govscispace.com These studies investigated the intercalation of the molecule into a DNA oligomer. The simulations, combined with quantum chemical calculations, revealed that the binding is primarily driven by dispersion energy. nih.govscispace.com The intercalation process was also found to alter the flexibility of the DNA, which may explain the cooperative binding observed where the entry of one molecule facilitates the binding of another nearby. nih.govscispace.com Further computational work on 3,8-diamino-6-phenylphenanthridine used MD simulations as a basis for calculating the pKa shift of the ligand upon intercalation, a method that can accurately predict the electrostatic contributions to binding energy. acs.org

While these studies highlight the use of MD for analyzing the compound's behavior in a biological context, specific research focusing on the conformational analysis of the isolated this compound molecule, such as the rotational barrier of the phenyl group, was not prominent in the surveyed literature.

Ligand-Biomolecule Interaction Modeling

Understanding how a molecule interacts with a biological target is fundamental to drug design. Computational docking and pharmacophore modeling are two key techniques used to predict and analyze these interactions for this compound-based compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. Quantum-Polarized Ligand Docking (QPLD) is an advanced docking method that improves accuracy by calculating the partial charges on the ligand atoms in the context of the protein's electric field, thus accounting for polarization effects.

QPLD has been instrumental in the design of this compound derivatives as inhibitors of the enzyme Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. nih.gov A QPLD study of novel 3,8-disubstituted-6-phenylphenanthridine derivatives identified key binding interactions within the DPP-IV active site (PDB: 4A5S). nih.gov These crucial interactions, summarized in the table below, stabilize the ligand-protein complex.

Interacting ResidueInteraction TypeInteracting Ligand MoietyReference
Lys554Hydrogen BondSubstituted phenanthridine nih.gov
Trp629Hydrogen BondSubstituted phenanthridine nih.gov
Tyr631Hydrogen BondSubstituted phenanthridine nih.gov
Tyr547Charge Transfer (π-π stacking)Aromatic rings of phenanthridine nih.gov
Tyr666Charge Transfer (π-π stacking)Aromatic rings of phenanthridine nih.gov

This detailed understanding of binding site interactions provides a rational basis for designing more potent and selective inhibitors. nih.gov

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These models serve as 3D queries for screening large compound databases to identify new potential inhibitors. nih.gov

For the development of DPP-IV inhibitors, a ligand-based pharmacophore model was created. nih.gov This study aimed to evaluate the phenanthridine scaffold for its potential to inhibit the DPP-IV enzyme. nih.gov The synthesized 3,8-disubstituted-6-phenylphenanthridine derivatives were shown to successfully fit the key features of the DPP-IV inhibitor pharmacophore model, which typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.govresearchgate.net This alignment with the pharmacophore model, combined with the favorable docking results, confirmed that the this compound scaffold is a promising lead structure for the development of novel antidiabetic agents. nih.gov

Mechanistic Studies of 6 Phenylphenanthridine Biological Interactions

Nucleic Acid Interaction Mechanisms

The planar tricyclic ring system of 6-phenylphenanthridine is well-suited for interaction with the stacked base pairs of nucleic acids. These interactions can occur through several modes, most notably intercalation and groove binding, which can subsequently impact critical cellular processes such as DNA replication.

Intercalation is a primary mechanism by which phenanthridine (B189435) derivatives interact with nucleic acids. This process involves the insertion of the planar phenanthridine ring system between the base pairs of the DNA or RNA duplex. wikipedia.orgnih.gov Phenanthridines are recognized as one of the foundational chemical structures for DNA intercalating compounds. nih.gov

The interaction is predominantly stabilized by non-covalent stacking forces, with dispersion energy being the dominant contributor to the stabilization energy. nih.govscispace.com For cationic derivatives of this compound, such as the well-known compound ethidium (B1194527) (3,8-diamino-5-ethyl-6-phenylphenanthridinium), electrostatic and charge-transfer interactions also play an important role. nih.govscispace.com The process typically begins with the cationic intercalator being electrostatically attracted to the polyanionic surface of the DNA. wikipedia.org This is followed by the insertion of the planar molecule into the space created by a temporary, localized unwinding of the duplex.

Studies on this compound-4-carboxamides have demonstrated their activity as DNA-intercalating agents. Interestingly, research suggests that the phenyl ring at the 6-position is not directly involved in the intercalation site itself, indicating that the core phenanthridine structure is the primary intercalating pharmacophore. nih.gov The affinity and specificity of these interactions can be finely tuned through synthetic modifications of the phenanthridine core. For instance, modifying the exocyclic amines at the 3- and 8-positions of the this compound ring system can enhance both the affinity and specificity for particular nucleic acid sequences, such as the HIV-1 Rev Response Element (RRE) in RNA. nih.gov Indeed, phenanthridinium derivatives like ethidium bromide have long been utilized as fluorescent markers for both DNA and RNA, highlighting their ability to intercalate into both types of nucleic acid duplexes. beilstein-journals.org A synthetic DNA building block created from 3,8-diamino-6-phenyl-phenanthridine (B1226629) was shown to clearly intercalate within the DNA base stack when incorporated into an oligonucleotide. nih.govresearchgate.net

The mechanism can be complex, as seen with phenanthriplatin (B610081), a platinum-based anticancer agent containing a phenanthridine ligand. Its binding to DNA involves a rapid, partial intercalation of the phenanthridine ring, which then facilitates a slower, irreversible covalent binding of the platinum to a purine (B94841) base. mit.edu

In addition to intercalation, phenanthridine derivatives can interact with the minor groove of the DNA double helix. The mechanism of intercalation is often understood to begin with an initial binding of the molecule to the exterior of the duplex, frequently in one of the grooves. rsc.org For some flat, small molecules, this groove binding is a transient step before the more stable intercalation occurs. rsc.org

The minor groove's width and chemical landscape are sequence-dependent. nih.gov It is typically narrower in A-T rich regions, making it a favorable binding site for many small molecules. nih.govmdpi.com The large, hydrophobic surface of aromatic systems like phenanthridine allows for binding within the minor groove. nih.gov While classical minor groove binders often show a preference for A-T sequences, modifications to the core structure can alter this specificity. nih.govmdpi.com For therapeutic applications, minor groove binding is often preferred over intercalation as it can offer greater sequence specificity and is generally associated with lower mutagenicity. nih.gov

By physically binding to the DNA template, this compound derivatives can significantly interfere with the process of DNA replication. Intercalating agents, in general, can halt replication and transcription by creating a structural roadblock for the enzymes that move along the DNA strand. oncotarget.com

The influence of a phenanthridine-DNA adduct has been studied in detail using phenanthriplatin. This compound forms a covalent adduct with DNA that obstructs the action of DNA polymerases. researchgate.net Structural and mechanistic studies revealed that when a DNA polymerase encounters the phenanthriplatin lesion, the phenanthridine ligand fits into a specific pocket within the finger domain of the polymerase. researchgate.net This interaction stalls the replication machinery. researchgate.net The cell employs specialized translesion synthesis (TLS) polymerases to bypass such damage, allowing replication to continue, albeit sometimes at the cost of fidelity. researchgate.net The ability of various polymerases to replicate past the site-specific phenanthriplatin lesion has been investigated, demonstrating that the structure of the adduct presents a significant challenge to the replication process. researchgate.net

Enzyme Modulation and Inhibition Pathways

The biological effects of this compound are not limited to nucleic acid interactions. Its derivatives have also been shown to modulate the activity of specific enzymes, acting as inhibitors through targeted binding events.

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones. nih.govnih.govresearchgate.net Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes. frontiersin.org The phenanthridine scaffold has been identified as a novel framework for the development of DPP-IV inhibitors. nih.gov

Computational docking studies have elucidated the binding interactions between 3,8-disubstituted-6-phenylphenanthridine derivatives and the DPP-IV active site. nih.gov The active site of DPP-IV is often described as having several subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrate. mdpi.com Key residues in the active site include a catalytic triad (B1167595) (Ser630, Asp708, His740) and other residues that form the binding pockets, such as Glu205, Glu206, Tyr547, Tyr662, Tyr666, and Phe357. nih.govresearchgate.netresearchgate.net

The this compound derivatives were found to dock effectively into this active site. nih.gov Specific interactions identified through Quantum-Polarized Ligand Docking (QPLD) studies include the formation of hydrogen bonds with the side chains of Lys554, Trp629, and Tyr631. nih.gov Furthermore, charge transfer interactions occur between the aromatic rings of the phenanthridine inhibitor and the aromatic rings of Tyr547 and Tyr666 in the enzyme's active site. nih.gov These interactions anchor the inhibitor in the active site, blocking its catalytic function. In vitro testing confirmed this inhibitory activity, with one derivative showing significant inhibition of the DPP-IV enzyme. nih.gov

Table 1: Binding Interactions and In Vitro Activity of a this compound Derivative against DPP-IV nih.gov
Interaction TypeInteracting Enzyme ResiduesIn Vitro Inhibition
Hydrogen BondingLys554, Trp629, Tyr63145.4% inhibition at 100 µM
Charge Transfer (π-π stacking)Tyr547, Tyr666

Enzyme inhibitors are molecules that bind to enzymes and block their activity. wikipedia.org This inhibition can be reversible or irreversible. wikipedia.org Reversible inhibitors can be competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where the inhibitor binds to a different site (an allosteric site) on the enzyme. teachmephysiology.comkhanacademy.org

Beyond DPP-IV, phenanthridine-based compounds have been investigated for their effects on other enzymes. For example, conjugates of phenanthridine and pyrene (B120774) were studied for their binding to dipeptidyl peptidase III (DPP III), a zinc-metallopeptidase involved in intracellular protein catabolism. nih.gov This demonstrates that the phenanthridine scaffold can be adapted to target different classes of enzymes. The modulation of enzyme activity by a small molecule like this compound is a result of specific, high-affinity binding to either the enzyme's active site or an allosteric site, which leads to a conformational change that alters the enzyme's catalytic efficiency. nih.govlibretexts.org

Cellular and Subcellular Responses

While the broader class of phenanthridine alkaloids has been subject to various biological evaluations, detailed mechanistic studies focusing specifically on this compound in the contexts of cell cycle, apoptosis, DNA damage, and direct protein modification are not extensively available in the current body of scientific literature. The following sections, therefore, draw upon research conducted on closely related phenanthridine analogs to provide insights into potential mechanisms of action.

Induction of Cell Cycle Arrest

Comprehensive studies detailing the specific effects of this compound on cell cycle progression have not been prominently reported. The ability of a compound to induce cell cycle arrest is a critical aspect of its potential as a therapeutic agent, often involving the modulation of cyclin-dependent kinases (CDKs) and checkpoint proteins. wikipedia.orgebrary.netnih.govnih.govresearchgate.net However, specific data elucidating whether this compound causes arrest at G1, S, or G2/M phases and the signaling pathways involved remain to be established.

Pathways of Apoptosis Induction (e.g., PARP-1 Fragmentation, Caspase Activation, Mitochondrial Membrane Potential Changes)

Apoptosis, or programmed cell death, is a key pathway through which cytotoxic agents eliminate cancerous or infected cells. This process involves a cascade of molecular events, including the activation of caspases, fragmentation of poly(ADP-ribose) polymerase-1 (PARP-1), and changes in the mitochondrial membrane potential (ΔΨm). nih.govnih.govmdpi.commdpi.comfrontiersin.org Research into phenanthridine-based compounds has explored their interaction with key apoptosis regulators like the Bcl-2 family. nih.gov However, specific investigations into the direct effects of this compound on caspase activation, PARP-1 cleavage, or its ability to induce mitochondrial depolarization are not sufficiently documented in available research.

DNA Damage Induction and Associated Cellular Signaling (e.g., H2AX Phosphorylation)

The induction of DNA damage is a common mechanism for many anticancer agents, triggering a cellular response that can lead to cell cycle arrest and apoptosis. A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. nih.govnih.govresearchgate.net This phosphorylation event serves as a docking site for DNA repair proteins and amplifies the damage signal. nih.gov While some related heterocyclic compounds are known to intercalate with DNA or inhibit enzymes like topoisomerase, leading to DNA damage, specific studies quantifying DNA damage or H2AX phosphorylation as a direct result of this compound exposure are lacking in the accessible scientific literature.

Interaction and Modification of Cellular Proteins

The biological activity of a small molecule is fundamentally dictated by its interactions with cellular proteins. nih.govnih.gov These interactions can be inhibitory or activating and can lead to post-translational modifications that alter the protein's function. While broad studies on protein-protein interactions are common, nih.gov specific research identifying the direct binding partners of this compound or detailing how it may induce modifications on cellular proteins has not been specifically reported.

Molecular Mechanisms against Plant Viruses (e.g., TMV Assembly Interference)

In contrast to the limited data on its effects on mammalian cells, research has been conducted on the antiviral properties of the broader phenanthridine class against plant viruses, notably the Tobacco Mosaic Virus (TMV). Studies on phenanthridine and phenanthridin-6(5H)-one derivatives reveal significant inhibitory activity against TMV. mdpi.com

Preliminary mechanism studies suggest that these compounds may interfere with the viral life cycle, particularly the crucial process of virion assembly. mdpi.com Transmission electron microscopy and molecular docking studies of a phenanthridine analog indicated that the compound might impede the elongation phase of TMV assembly. This interference prevents the proper encapsidation of the viral RNA by the coat proteins, thereby halting the formation of new, infectious virus particles.

The antiviral activity of several phenanthridine derivatives against TMV has been quantified, showing promising results comparable to the commercial antiviral agent Ningnanmycin. mdpi.com For instance, an unsubstituted phenanthridin-6(5H)-one (compound 3h in the study) demonstrated good inactivation effects. Further modifications, such as the addition of a methyl group to the nitrogen atom (compound 13b ), significantly enhanced its protective effect against the virus. mdpi.com

CompoundSubstituentsInactivation Effect (%) at 500 mg/LCurative Effect (%) at 500 mg/LProtection Effect (%) at 500 mg/L
3h (Phenanthridin-6(5H)-one)Unsubstituted52.148.550.3
4h (Trisphaeridine analog)Unsubstituted25.428.323.7
5h (Bicolorine analog)Unsubstituted, N-methyl30.125.628.5
13bN-methyl56.555.260.1
Ribavirin (Control)N/A45.342.646.8
Ningnanmycin (Control)N/A55.454.858.3

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the phenanthridine scaffold, SAR studies have provided valuable insights into the structural features required for specific biological interactions, particularly in the context of apoptosis regulation and antiviral activity.

One significant study investigated phenanthridine-based analogues as inhibitors of Bcl-XL, a key pro-survival protein that is often overexpressed in cancer cells and prevents apoptosis. nih.govacs.org The natural products chelerythrine (B190780) and sanguinarine (B192314), which contain the phenanthridine core, were found to target different binding sites on Bcl-XL. nih.gov By synthesizing a series of analogues, researchers identified the structural motifs that determine both binding specificity and inhibitory potency.

Key SAR findings for Bcl-XL inhibition include:

The C6-methyl group and the N-methyl group were identified as critical for high-affinity binding.

The nature and position of substituents on the A and D rings of the phenanthridine core significantly influence binding affinity and specificity. For example, certain substitutions could switch the binding preference from one site on the Bcl-XL protein to another.

Synthetic analogues were developed that displayed more potent inhibitory (IC50) values than the parent natural products while retaining a similar mode of binding. nih.gov

Compound ModificationEffect on Bcl-XL InhibitionMechanistic Implication
Removal of N-methyl groupReduced binding affinityN-methyl group is crucial for interaction with the binding pocket.
Variation of A-ring substituentsAltered binding site specificitySubstituents influence the orientation of the molecule within the protein surface.
Modification of D-ringModulated inhibitory potency (IC50)D-ring interacts with key residues affecting the overall inhibitory effect.

Influence of Peripheral Substituents on Biological Mechanism

Substituents on the phenanthridine core play a crucial role in modulating the biological activity and specificity of this compound derivatives. The nature, position, and electronic properties of these peripheral groups can significantly alter the molecule's interaction with its biological targets.

One of the most extensively studied groups of derivatives are those with substituents at the 3 and 8 positions. For instance, in the well-known derivative ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide), the amino groups at these positions are critical for its fluorescent properties upon DNA intercalation. Systematic replacement of these exocyclic amino groups with moieties like guanidine, pyrrole, or urea (B33335) has revealed the importance of the electron-donor properties of these substituents. nih.gov It has been observed that derivatives with substituents having weaker electron-donor properties than the primary amino groups of ethidium exhibit stronger fluorescence emission. nih.gov Conversely, stronger electron-donating substituents lead to much lower fluorescence emission. nih.gov This is attributed to the ability of the exocyclic groups to influence the non-radiative decay of the phenanthridinium excited state through electron donation. nih.gov

The substituent at the 6-position also has a pronounced influence on the biological and photophysical properties. A comparative study of substituents at this position—specifically 4-N,N-diethylaminophenyl, phenyl (as in ethidium), and methyl—demonstrated that the 4-N,N-diethylaminophenyl group results in the strongest DNA binding affinity and the most significant fluorescence enhancement. nih.gov This effect is linked to the twist angle between the 6-phenyl ring and the phenanthridinium core in the excited state, which governs non-radiative relaxation processes. nih.gov

The table below summarizes the influence of various substituents on the DNA binding and fluorescence properties of this compound derivatives.

PositionSubstituent TypeInfluence on Biological Mechanism
3 and 8 Electron-donating groups (e.g., -NH2)Modulate fluorescence upon DNA binding; weaker donors can enhance fluorescence.
3 and 8 Guanidine, urea derivativesAlter DNA/RNA interaction and can enhance affinity for specific structures like the HIV-1 RRE. nih.gov
6 Phenyl, 4-N,N-diethylaminophenylAffects DNA binding affinity and fluorescence enhancement, related to the twist angle with the phenanthridine ring. nih.gov

Role of the Phenanthridine Ring System and Nitrogen Atom in Interactions

The core phenanthridine ring system is fundamental to the primary mechanism of action for many of its biologically active derivatives: intercalation into DNA. nih.govbeilstein-journals.org This tricyclic, planar aromatic structure possesses a size and curvature that is complementary to the shape of a DNA base pair. nih.gov This planarity allows the molecule to insert itself between the stacked base pairs of double-stranded DNA, a process driven by favorable stacking interactions. wikipedia.orgfrontiersin.org

This intercalation process induces significant conformational changes in the DNA, causing it to unwind and lengthen, which can disrupt critical biological processes such as DNA replication and transcription. frontiersin.org The aromatic surface of the phenanthridine ring is highly polarizable, which contributes to strong aromatic and electrostatic interactions with the polynucleotides. nih.govbeilstein-journals.org Studies with phenanthriplatin, a platinum complex containing a phenanthridine ligand, have shown that the size of this aromatic group is directly responsible for the initial, rapid unwinding and elongation of DNA, confirming the crucial role of the ring system in intercalation. nih.govnih.gov

The heterocyclic nitrogen atom at position 5 (N-5) is a key feature of the phenanthridine ring. In its uncharged state, phenanthridine is a weak base. wikipedia.org However, this nitrogen can be protonated under weakly acidic conditions (pKa around 5.5-6), conferring a positive charge to the molecule. beilstein-journals.org This ability to reversibly gain a positive charge allows for pH-dependent control over its non-covalent interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.govbeilstein-journals.org This pH-controlled binding has been utilized in the design of phenanthridine derivatives that can alter their polynucleotide binding preferences based on the pH of the environment. nih.gov

Significance of the Quaternary Nitrogen in Biological Processes

For a majority of applications targeting DNA or RNA, the phenanthridine molecule is converted into a permanently charged phenanthridinium cation. beilstein-journals.org This is typically achieved through the alkylation of the heterocyclic nitrogen at the N-5 position, for example, with an ethyl group as seen in ethidium. nih.gov This quaternization of the nitrogen atom is of paramount significance for the biological activity of these compounds for several key reasons.

Firstly, the permanent positive charge dramatically enhances the molecule's affinity for the negatively charged phosphate backbone of DNA and RNA through electrostatic attraction. nih.govbeilstein-journals.org This initial electrostatic interaction is thought to facilitate the subsequent intercalation of the planar ring system between the base pairs. wikipedia.org The importance of this charge is highlighted by studies showing that cationic intercalators, like ethidium, have a considerably larger stabilization energy when bound to DNA compared to their uncharged counterparts. nih.gov While dispersion energy is the dominant stabilizing force for all phenanthridine intercalators, electrostatic and charge-transfer contributions are also significant for the cationic forms. nih.gov

Secondly, the presence of a permanent positive charge increases the aqueous solubility of these otherwise hydrophobic aromatic compounds, which is a crucial property for their biological application. beilstein-journals.org

Finally, the introduction of a permanent positive charge can fundamentally alter the binding mode of certain derivatives. For example, in a series of urea-substituted bis-phenanthridinium derivatives, the methylation of the heterocyclic nitrogen changed the binding mode of conjugates with shorter linkers from minor groove binding to intercalation, and also resulted in significantly higher biological potency compared to the non-methylated analogs. nih.gov This demonstrates that the quaternary nitrogen is not just an anchor for electrostatic interactions but can also be a decisive factor in the specific geometry of the drug-DNA complex.

Advanced Derivatives and Conjugates of 6 Phenylphenanthridine in Research

Synthesis and Investigation of Substituted 6-Phenylphenanthridines

The core structure of 6-phenylphenanthridine can be functionalized at various positions to introduce new chemical moieties, thereby altering its physicochemical properties. These substitutions can range from simple electron-withdrawing or -donating groups to more complex polymeric structures.

Nitrated and Halogenated this compound Derivatives

The introduction of nitro and halogen groups onto the this compound framework has been a key strategy for modulating its electronic properties and reactivity.

The nitration of this compound, typically using a mixture of concentrated nitric and sulfuric acids, primarily yields 3,8-dinitro-6-phenylphenanthridine (B17715). This dinitro derivative is a key intermediate in the synthesis of other functionalized phenanthridines. For instance, the nitro groups can be readily reduced to amino groups, paving the way for the synthesis of compounds like 3,8-diamino-6-phenylphenanthridine (B17713), a precursor to fluorescent probes and materials with applications in photonics. The presence of the electron-withdrawing nitro groups also influences the molecule's potential for use in medicinal chemistry, with some derivatives showing potential in anti-tumor and anti-viral research.

Halogenated derivatives of this compound have also been synthesized and investigated. The introduction of halogen atoms can influence the molecule's crystal packing and electronic properties, which is significant for applications in materials science. For example, halogenated phenoxychalcones and their corresponding pyrazolines have been synthesized and evaluated for their cytotoxic activities. sioc-journal.cn

Alkylated and Arylated 6-Phenylphenanthridines

The addition of alkyl and aryl groups to the this compound core is another important avenue of research, leading to derivatives with modified steric and electronic properties.

A variety of methods have been developed for the synthesis of 6-alkylated phenanthridines. psu.edu One notable approach involves a photoredox neutral somophilic isocyanide insertion, which allows for the synthesis of various 6-alkylated phenanthridine (B189435) derivatives. rsc.org Another method utilizes the reaction of primary alcohols with trifluoromethanesulfonic anhydride (B1165640) to generate alkyl triflates, which can then be used to quaternize phenanthridine derivatives. nih.gov This has been applied in the synthesis of derivatives of ethidium (B1194527), a well-known DNA intercalator. nih.gov

The synthesis of 6-arylated phenanthridines has also been extensively explored. psu.edu Radical-mediated synthesis starting from diaryl-imines has been shown to be a suitable route to a number of 6-arylphenanthridine derivatives. psu.edu More recently, direct arylation of phenanthroline derivatives via oxidative C-H/C-H cross-coupling has been developed, providing a concise route to aryl-functionalized phenanthrolines which can act as excellent ligands in catalysis. researchgate.net

Difluoromethylated 6-Phenylphenanthridines and their Significance

The introduction of fluorine-containing groups, such as the difluoromethyl (CF2H) group, into organic molecules can significantly alter their biological and chemical properties. In the context of this compound, difluoromethylation represents a modern approach to creating novel derivatives with potential applications in medicinal chemistry.

A novel synthesis method for producing 6-(difluoromethyl)phenanthridines has been developed, which utilizes the generation of a highly reactive difluoromethyl radical from aryl-substituted difluoromethylborates. researchgate.net This radical then participates in an isonitrile insertion and cyclization process to form the desired product. researchgate.net The significance of this work lies in the potential for these difluoromethylated derivatives to serve as new pharmaceutical compounds, particularly in the development of antitumor and anticancer agents. researchgate.net The unique properties imparted by the difluoromethyl group can enhance the metabolic stability and binding affinity of the molecule to biological targets. researchgate.net

Phenanthridine Derivatives with Thiocarbamoyl and Thioureido Groups

The incorporation of sulfur-containing functional groups like thiocarbamoyl and thioureido moieties into the phenanthridine structure opens up possibilities for new applications, particularly in coordination chemistry and as precursors for other heterocyclic systems.

While direct syntheses of this compound derivatives bearing thiocarbamoyl groups are not extensively documented in the provided context, the synthesis of related compounds provides insight into potential synthetic routes. For instance, dimethylthiocarbamoyl chloride has been used in the synthesis of benzo[c]phenanthridine (B1199836) derivatives. rsc.org

The synthesis of 6-substituted aminophenanthridines from thiourea (B124793) derivatives has been reported. nih.gov In this method, N-alkyl, aryl, and aralkyl-N'-2-biphenylthiourea derivatives undergo cyclodesulphurization to form the corresponding 6-substituted aminophenanthridines. nih.gov This process suggests that thioureido-substituted phenanthridines can be valuable intermediates for accessing a range of amino-functionalized phenanthridine derivatives. Thiourea derivatives are also recognized as promising chemosensors for detecting transition metal ions. dntb.gov.ua

Polyketanils and Polyazomethines Incorporating this compound Moieties

The integration of the this compound unit into polymeric structures like polyketanils and polyazomethines has led to the development of new materials with interesting optical and electronic properties. These polymers are investigated for their potential use in light-emitting applications.

Polyketanils containing 3,8-diamino-6-phenylphenanthridine moieties have been synthesized and characterized. researchgate.net These polymers exhibit light-emitting properties, and their photoluminescence spectra can be tuned by changing the polymer's chemical structure or through protonation with acids. researchgate.netbeilstein-journals.org The protonation of these polymers can lead to changes in their HOMO/LUMO energy gaps and influence their photophysical behavior. researchgate.net

Similarly, polyazomethines incorporating the this compound core have been studied. researchgate.net The conjugation between the imine groups and the aromatic rings in these polymers plays a crucial role in their conductive and photoluminescent properties. researchgate.net The investigation of these polymers contributes to the design of new organic materials for optoelectronic devices. rsc.org

This compound as a Ligand in Metal Coordination Chemistry

The nitrogen atom in the phenanthridine ring and the potential for C-H activation on the phenyl group make this compound an excellent ligand for coordinating with metal ions. The resulting metal complexes often exhibit unique photophysical and electrochemical properties, making them promising candidates for applications in areas such as organic light-emitting diodes (OLEDs), electrochemiluminescence (ECL), and bio-imaging.

Iridium(III) complexes containing this compound as a cyclometalating ligand have been a major focus of research. beilstein-journals.org These complexes are known for their bright red emission, which arises from the extended π-conjugated system of the ligand. beilstein-journals.org By modifying the substituents on the phenylphenanthridine ligand, researchers can tune the emission wavelengths and quantum yields of the iridium complexes. These complexes have shown outstanding performance as ECL labels, with potential to replace commercially available ruthenium-based labels in diagnostic applications. nih.gov

Platinum(II) complexes with cyclometalated 3,8-dinitro-6-phenylphenanthridine have also been synthesized. These complexes are luminescent in solution and their photophysical properties can be fine-tuned by varying the ancillary ligands. The study of these platinum complexes contributes to the development of new luminescent materials.

Below is a table summarizing some of the investigated metal complexes of this compound and their key findings:

MetalAncillary Ligands/SubstituentsKey Research Findings
Iridium(III)Pyridyl-triazole, Pyridyl-pyrazoleSynthesis of new red-emitting complexes with potential applications in ECL and cell imaging. beilstein-journals.org
Iridium(III)PicolinateInvestigation of the effects of extended conjugation and substituents on photoluminescence and electrochemiluminescence properties.
Platinum(II)Thioether, Phosphine (B1218219)Synthesis of luminescent complexes with distorted square planar geometry; photophysical properties studied.

Synthesis and Structural Characterization of Platinum(II) Cyclometalated Complexes

The synthesis of C,N-cyclometalated platinum(II) compounds using a this compound backbone has been achieved through a strategic, multi-step approach. csic.es Specifically, using 3,8-dinitro-6-phenylphenanthridine (HC^N), researchers have demonstrated that direct cyclometalation in a single step is not feasible. csic.es Instead, the synthesis proceeds in two distinct stages. csic.es

First, an intermediate complex, [PtCl(η³-2-Me-C₃H₄)(HC^N-κN)], is formed where the phenanthridine ligand coordinates to the platinum center only through its nitrogen atom. acs.org Refluxing this intermediate in 2-methoxyethanol (B45455) facilitates the activation of a C-H bond in the phenyl ring, leading to the formation of the dinuclear cyclometalated complex, [{Pt(μ-Cl)(C^N)}₂]. csic.esacs.org This dimer serves as a crucial starting material for a variety of mononuclear complexes. csic.es The cleavage of the chloride bridges in the dimer by neutral ligands (L) such as tetrahydrothiophene (B86538) (tht), triphenylphosphine (B44618) (PPh₃), or tert-butyl isocyanide (CNtBu) yields mononuclear complexes with the general formula [PtCl(C^N)L]. acs.org

These mononuclear derivatives have been studied for their luminescence, with compounds exhibiting red phosphorescence at 77 K in 2-Me-THF. acs.org This emission is attributed to a mixed metal-to-ligand charge transfer/intraligand/ligand-to-ligand charge transfer [³MLCT/³IL/³L′LCT] excited state. acs.org Certain derivatives are also emissive in the solid state at room temperature. acs.org

Table 1: Synthesis of Platinum(II) Cyclometalated Complexes

Precursor LigandIntermediate ComplexFinal Dinuclear ComplexMononuclear Derivatives (L)
3,8-Dinitro-6-phenylphenanthridine[PtCl(η³-2-Me-C₃H₄)(HC^N-κN)][{Pt(μ-Cl)(C^N)}₂][PtCl(C^N)L] (L = tht, PPh₃, CNtBu)

Synthesis and Characterization of Iridium(III) Complexes

The this compound ligand is highly effective in creating efficient red-emitting iridium(III) complexes due to its extended π-scaffold. unimi.it The synthesis of neutral Ir(III) complexes is typically achieved by reacting the this compound chloro-bridged dimer with an appropriate ancillary (L^X) ligand. unimi.itunimi.it For instance, novel complexes have been synthesized using pyridyl-triazole and pyridyl-pyrazole as ancillary ligands. unimi.itunimi.it

Single-crystal X-ray diffraction studies confirm the distorted octahedral geometry around the iridium center, which is coordinated by two cyclometalated this compound ligands and the ancillary ligand. unimi.it These complexes exhibit notable photophysical properties, demonstrating bright red emission. unimi.it Spectroscopic characterization has revealed their potential as emitters in organic light-emitting diodes (OLEDs) and for applications in electrochemiluminescence (ECL). unimi.it The introduction of the phenanthridine moiety enlarges the π-conjugation, causing a red-shift in the peak emissions. researchgate.net

Table 2: Photophysical Properties of this compound-Based Iridium(III) Complexes

Ancillary LigandEmission Max (λmax)Quantum Yield (Φ)Lifetime (τ)
Pyridyl-triazole derivative650 nm11.6%1.43 µs
Pyridyl-pyrazole derivative660 nm12.1%1.45 µs

Data obtained from degassed solutions. unimi.itunimi.it

N-Assisted C-H Activation in Organometallic Complex Formation

A key mechanistic feature in the formation of cyclometalated complexes with this compound is N-assisted C-H activation. csic.esacs.org This process is integral to the synthesis of the C,N-cyclometalated platinum(II) compounds from 3,8-dinitro-6-phenylphenanthridine. csic.esacs.org The reaction is not a direct electrophilic substitution on the phenyl ring but a directed cyclometalation.

The synthesis proceeds through an intermediate where the phenanthridine ligand is initially coordinated to the platinum(II) center via the nitrogen atom (κN). acs.org This initial N-coordination is crucial as it positions the phenyl group in close proximity to the metal center. This geometric arrangement facilitates the subsequent intramolecular activation and cleavage of a C-H bond on the phenyl ring (CPh–H), leading to the formation of a stable five-membered metallacycle. csic.esacs.org This directed activation is a powerful strategy in organometallic synthesis, allowing for the creation of thermodynamically stable cyclometalated products that might not be accessible through other synthetic routes. csic.es

Phenanthridine-Based Azahelicenes and Related Helical Structures

The this compound framework serves as a versatile starting point for the synthesis of more complex, helically chiral structures known as azahelicenes. These molecules have garnered interest for their unique structural and photochemical properties. mdpi.com

A powerful method for constructing these helical systems involves a catalytic C–H bond activation and annulation sequence. mdpi.comresearchgate.net Starting with 6-arylphenanthridines, researchers have employed rhodium and iridium catalysts to react them with various alkynes. researchgate.net This sequence extends the π-conjugated system and induces a helical twist in the molecular structure, yielding cationic unimi.it, nih.gov, and bohrium.comazahelicenes. researchgate.net For example, the reaction of 6-(phenanthren-4-yl)phenanthridine with diphenylacetylene (B1204595) under catalytic conditions produces a bohrium.comazahelicene, 6,7-diphenylnaphtho[2′,1′:7,8]isoquinolino[2,1-f]phenanthridin-5-ium tetrafluoroborate. mdpi.com The helical scaffold of this product was unequivocally confirmed by single-crystal X-ray analysis. mdpi.com

The photochemical properties of these novel aza-aromatic compounds are noteworthy, with most of the prepared quinolizinium (B1208727) salts exhibiting fluorescence emission maxima in the range of 525–623 nm and quantum yields reaching up to 25%. researchgate.net The scope of this synthetic strategy has been explored with various substituted 6-phenylphenanthridines and alkynes, demonstrating its utility in creating a library of novel helical N-heterocycles. mdpi.comresearchgate.net

Bio-Inspired Phenanthridine Scaffolds and Analogs of Natural Products

The structural motif of phenanthridine is present in many biologically active natural products. nih.govmdpi.com This has inspired chemists to use the this compound core and its derivatives to design and synthesize mimics of complex natural alkaloids, aiming to capture or improve upon their biological functions while simplifying their chemical structures.

Design and Synthesis of Benzo[c]phenanthridine Alkaloid Mimics

Benzo[c]phenanthridine alkaloids, such as sanguinarine (B192314) and chelerythrine (B190780), are known for their broad spectrum of biological activities, including antitumor effects. nih.gov However, their complexity can be a barrier to synthesis and modification. In response, researchers have designed and synthesized novel phenanthridines as analogs of these natural products. nih.gov A key design strategy involves creating a simplified scaffold that retains the core pharmacophore but is more synthetically accessible.

One such approach has been to synthesize phenanthridines that lack the benzene (B151609) A-ring of the natural benzo[c]phenanthridine structure. nih.gov A successful synthetic route to these mimics utilizes a radical cyclization as the key step to form the phenanthridine core. nih.gov This method has been used to prepare a library of 38 novel phenanthridine derivatives, designed to probe the structure-activity relationships of the parent alkaloids. nih.gov

Investigation of Phenanthridine Structures Inspired by Natural Alkaloids

The investigation of phenanthridine structures inspired by natural alkaloids aims to understand the structural features crucial for biological activity and to develop improved therapeutic agents. nih.govbeilstein-journals.org The synthesized mimics of benzo[c]phenanthridine alkaloids have been evaluated for their antibacterial and anticancer activities and compared to natural compounds like chelerythrine and sanguinarine. nih.gov

These studies have revealed important structure-activity relationships. For instance, the presence of an N-methyl quaternary nitrogen and specific substitution patterns, such as a 7-benzyloxy group, were found to be strongly correlated with high biological activity. nih.gov Some of the synthesized phenanthridine analogs displayed cytotoxicity against cancer cell lines at low micromolar concentrations, proving more potent than the natural alkaloids that inspired them. nih.gov The active compounds were shown to induce cell-cycle arrest and apoptosis in cancer cells, suggesting they share a similar mechanism of action with natural benzo[c]phenanthridines, which are known to interact with DNA. nih.govbeilstein-journals.org This research highlights the power of using bio-inspired design to create simplified, yet highly effective, novel chemical entities.

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 6-phenylphenanthridine and its derivatives has been a subject of intense study, with a continuous drive towards greener, more efficient, and selective methods. researchgate.net While traditional methods often require harsh conditions or expensive catalysts, modern approaches are leveraging innovative strategies to overcome these limitations. researchgate.netbeilstein-journals.org

Next-generation synthetic methodologies are focusing on:

Photocatalysis: Visible-light-induced reactions are gaining prominence as a mild and environmentally friendly approach. researchgate.netresearchgate.netrsc.org For instance, the use of eosin (B541160) B as a photocatalyst in the presence of blue LED light has been shown to be effective for the aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines to yield 6-substituted phenanthridines. rsc.org Another photochemical approach involves the oxidative photocyclization of aromatic Schiff bases, which can be accelerated by the addition of an acid and a radical scavenger like TEMPO. researchgate.netmdpi.com

Transition-Metal Catalysis: While established, the use of transition metals like palladium, rhodium, and copper continues to be refined for higher efficiency and selectivity. researchgate.netbeilstein-journals.org Rhodium-catalyzed [2+2+2] cycloaddition reactions, for example, offer a highly efficient route to variously substituted phenanthridines with excellent regioselectivity. beilstein-journals.org Recent research has also explored rhodium-complex-catalyzed C-C bond cleavage in biphenylene (B1199973) followed by reactions with nitriles to form 9-arylphenanthridines. mdpi.com

C-H Activation: Direct C-H bond activation is a powerful strategy for streamlining synthetic routes by avoiding the pre-functionalization of starting materials. The C-H activation/annulation sequence of 6-arylphenanthridines with internal alkynes has been utilized to synthesize complex azahelicenes. mdpi.com

Radical-Mediated Reactions: Radical-based syntheses are particularly useful for preparing 6-aryl or 6-alkylphenanthridine derivatives. beilstein-journals.orgnih.gov These methods often involve the generation of radicals from precursors like diaryl-imines or oxime carbonates, followed by intramolecular cyclization and aromatization. beilstein-journals.orgnih.gov

These advanced methodologies are not only improving the synthesis of known this compound compounds but also enabling the creation of novel derivatives with tailored properties.

Integration of Advanced Computational Approaches for Predictive Modeling in this compound Research

Computational chemistry is playing an increasingly vital role in the study of this compound and its derivatives. By providing insights into molecular structure, properties, and interactions, computational models are accelerating the design and discovery of new compounds with desired functionalities. nih.govcuni.cz

Key areas where computational approaches are being applied include:

Quantum Chemical (QC) Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, stability, and reactivity of this compound derivatives. nih.govresearchgate.net For example, DFT calculations have been used to predict the preference for dinitration at the 3 and 8 positions of this compound. Time-dependent DFT (TD-DFT) calculations are employed to understand the electronic transitions and excited-state properties, which is crucial for designing fluorescent probes and photocatalysts. mdpi.com

Molecular Docking and Pharmacophore Modeling: In drug discovery, these techniques are used to predict the binding affinity and mode of interaction between this compound derivatives and biological targets. researcher.lifegrafiati.com Pharmacophore models can identify the key structural features required for biological activity, guiding the design of more potent and selective inhibitors. researcher.lifegrafiati.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between this compound derivatives and their environment, such as DNA or proteins. cuni.cz These simulations can elucidate the mechanism of action at an atomic level, for instance, by revealing the intricacies of DNA intercalation. cuni.cz

Predictive Modeling of Material Properties: Computational methods are also used to predict the properties of materials incorporating this compound units, such as covalent organic frameworks (COFs). nih.govchemrxiv.org These models can help in understanding interlayer interactions and predicting the resulting structural and thermal properties. nih.govchemrxiv.org

The synergy between computational modeling and experimental work is crucial for the rational design of novel this compound-based molecules and materials.

Exploration of Novel Biological Targets and Mechanistic Pathways for this compound Derivatives

The phenanthridine (B189435) scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antitumor and antiviral properties. smolecule.com Future research is aimed at identifying novel biological targets and elucidating the underlying mechanistic pathways to expand the therapeutic potential of this compound compounds.

Emerging research in this area includes:

Enzyme Inhibition: this compound derivatives are being explored as inhibitors of various enzymes. For example, novel 3,8-disubstituted-6-phenylphenanthridine derivatives have been designed and synthesized as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in diabetes. researcher.lifegrafiati.com Other studies have identified phenanthridin-6(5H)-one derivatives as potent and selective inhibitors of the BET family of bromodomains, which are attractive targets for cancer therapy. nih.gov

DNA Intercalation and Interaction: The ability of phenanthridine derivatives to intercalate into DNA is a key mechanism for their biological activity. chemodex.com Research continues to explore how modifications to the this compound core affect DNA binding affinity and specificity. cuni.cz For instance, 3,8-diamino-6-phenylphenanthridine (B17713) is a known DNA intercalator and has been used as an affinity ligand for the purification of plasmid DNA. chemodex.comresearchgate.net

Targeting Novel Pathways: Researchers are investigating the effects of this compound derivatives on various cellular signaling pathways. smolecule.com Understanding these interactions is crucial for identifying new therapeutic applications and for developing more targeted therapies. smolecule.com

Antiparasitic and Antiviral Activity: The historical success of phenanthridinium compounds against trypanosomes continues to inspire the search for new derivatives with improved antiparasitic and antiviral properties. beilstein-journals.orgbeilstein-journals.orgnih.gov

The exploration of new biological targets and a deeper understanding of the mechanisms of action will be critical for translating the potential of this compound derivatives into new therapeutic agents.

Strategic Design and Synthesis of this compound Conjugates for Specific Applications in Materials Science

The unique photophysical and electronic properties of the this compound scaffold make it an attractive building block for the development of advanced materials. cymitquimica.comresearchgate.net Strategic design and synthesis of conjugates incorporating this moiety are leading to novel materials with tailored functionalities.

Current research in this area focuses on:

Fluorescent Probes and Dyes: The inherent luminescence of many this compound derivatives makes them suitable for use as fluorescent dyes and probes. smolecule.comchemodex.com Modifications to the core structure can tune the emission wavelength and other photophysical properties for specific applications.

Organic Light-Emitting Diodes (OLEDs): Polymeric materials containing this compound units, such as polyketanils, have shown promise as light-emitting materials in OLEDs. researchgate.net The photoluminescence properties of these polymers can be tuned by altering the polymer backbone and through protonation. researchgate.netmdpi.com

Covalent Organic Frameworks (COFs): this compound derivatives are being used as building blocks for the construction of highly ordered, porous COFs. nih.govchemrxiv.org These materials have potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org For example, COFs incorporating 3,8-diamino-6-phenylphenanthridine have been investigated for their structural and thermal properties. nih.govchemrxiv.org

Self-Assembled Nanostructures: Bolaform cholesteryl imide compounds containing a this compound spacer have been shown to self-assemble into various nanostructures, such as wrinkles, belts, and fibers, in different organic solvents. mdpi.com These materials have potential applications in nanotechnology. mdpi.com

The ability to create well-defined conjugates by incorporating the this compound unit into larger molecular architectures opens up exciting possibilities for the development of new functional materials with applications spanning from electronics to catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.